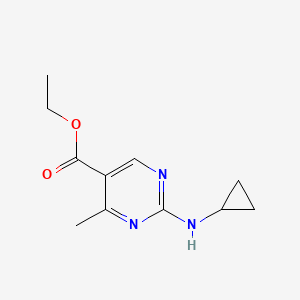

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-3-16-10(15)9-6-12-11(13-7(9)2)14-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYVDFMMDXDOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150553 |

Source

|

| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-61-6 |

Source

|

| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

An In-Depth Technical Guide to the Prospective Biological Activity of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. This guide provides a prospective analysis of this compound, a novel compound with significant therapeutic potential. In the absence of direct empirical data for this specific molecule, this document serves as a technical roadmap for its investigation. We will leverage structure-activity relationships from analogous compounds to hypothesize its biological activities, primarily focusing on its potential as an anticancer agent. This whitepaper details a plausible synthetic route, proposes mechanisms of action, and provides comprehensive, step-by-step experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of new pyrimidine derivatives.

Introduction: The Rationale for Investigation

The pyrimidine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of these enzymes.[2]

The subject of this guide, this compound, combines this potent core with two key functional groups that are expected to enhance its pharmacological profile:

-

The Cyclopropyl Group: This small, strained ring system is increasingly utilized in drug design to improve metabolic stability, enhance potency, and reduce off-target effects.[3][4] Its rigid nature can lock the molecule into a bioactive conformation, promoting favorable binding to target proteins.[5] The high C-H bond dissociation energy of the cyclopropyl ring also makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

-

The Ethyl Carboxylate Group: This group at the 5-position of the pyrimidine ring can serve as a hydrogen bond acceptor and can be a site for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Given the established anticancer potential of pyrimidine-sulfonamide hybrids and other pyrimidine derivatives, a primary hypothesis is that this compound will exhibit significant antiproliferative activity against cancer cells.[6] This guide will outline the necessary steps to test this hypothesis.

Proposed Synthesis

A plausible and efficient synthesis of the target compound can be achieved through a condensation reaction, a common method for constructing the pyrimidine core.[1]

Caption: Proposed synthetic workflow for the target compound.

Hypothesized Biological Activity and Mechanism of Action

Based on the activities of structurally related 2-aminopyrimidine compounds, we hypothesize that this compound will function as an anticancer agent, potentially through one or more of the following mechanisms:

-

Kinase Inhibition: Many 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, such as Aurora kinases, Polo-like kinases (PLKs), and receptor tyrosine kinases (e.g., PDGFr, EGFR).[2][7][8] These kinases are often dysregulated in cancer and are critical for cell cycle progression, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

-

Disruption of Microtubule Dynamics: Some pyrimidine derivatives have been shown to interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.

Hypothetical Signaling Pathway: Aurora Kinase Inhibition

The Aurora kinase family plays a crucial role in mitotic progression. Their overexpression is common in many cancers and is linked to poor prognosis. A plausible mechanism of action for our target compound is the inhibition of Aurora A kinase, which would disrupt mitotic spindle formation and lead to apoptosis.

Caption: Hypothetical inhibition of the Aurora A kinase pathway.

Proposed Experimental Workflow for Biological Evaluation

To systematically evaluate the biological activity of this compound, the following workflow is proposed.

Caption: Overall experimental workflow for biological evaluation.

In Vitro Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11][12]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the cells and incubate for 72 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

If the compound shows significant cytotoxicity, the next step is to investigate its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[13]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[14]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] An accumulation of cells in a particular phase suggests that the compound interferes with progression through that phase.

In Vitro Tubulin Polymerization Assay

If cell cycle analysis indicates a G2/M arrest, a tubulin polymerization assay can determine if the compound directly targets microtubules.[9]

Protocol:

-

Reaction Setup: Use a commercially available tubulin polymerization assay kit.[16][17] The reaction mixture typically contains purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control.

-

Initiate Polymerization: Add the tubulin reaction buffer to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[17]

-

Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Data Interpretation and Future Directions

The data generated from these experiments will provide a foundational understanding of the biological activity of this compound.

Data Summary (Hypothetical Data):

| Assay | Cell Line | Parameter | Result |

| MTT Assay | MCF-7 | IC50 | 5.2 µM |

| A549 | IC50 | 8.7 µM | |

| HepG2 | IC50 | 12.1 µM | |

| Cell Cycle Analysis | MCF-7 | % Cells in G2/M (24h) | 65% (vs. 15% in control) |

| Tubulin Assay | - | Polymerization | Significant Inhibition |

Interpretation of Hypothetical Data:

The hypothetical data in the table would suggest that the compound is a moderately potent anticancer agent with broad activity. The significant increase in the G2/M population in MCF-7 cells indicates that the compound disrupts mitosis. The inhibition of tubulin polymerization in the biochemical assay would strongly suggest that the compound's mechanism of action involves direct interaction with tubulin.

Future Directions:

-

Kinase Profiling: If the cell cycle is not arrested at G2/M, a broad kinase profiling panel should be used to identify potential kinase targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity.

-

In Vivo Studies: If a lead compound with promising in vitro activity and a well-defined mechanism is identified, its efficacy should be evaluated in animal models of cancer.

-

ADMET Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compound.

Conclusion

This compound is a novel chemical entity with a high potential for biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive, albeit prospective, framework for its investigation. By leveraging the known activities of related pyrimidine compounds, we have hypothesized its anticancer potential and outlined a rigorous, multi-step experimental workflow to validate this hypothesis and elucidate its mechanism of action. The successful execution of these studies could lead to the identification of a promising new lead compound for cancer therapy.

References

- A review of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1585–1594.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3165.

- 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. (2013). European Journal of Medicinal Chemistry, 69, 443–454.

- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery.

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.

- Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(22), 4365–4377.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Molecular Structure, 1301, 137344.

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Guideline for anticancer assays in cells. (2021).

- Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research, 4(13), 23-30.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(23), 7247.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2021). Journal of Medicinal Chemistry, 64(19), 14247-14298.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). MDPI.

- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). Anticancer Drugs, 27(7), 620-34.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12114–12130.

- Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Organic Chemistry: Current Research, 12(4).

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). The Journal of Pharmacology and Experimental Therapeutics, 338(3), 833–842.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Advances, 11(48), 30206-30224.

- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5195.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Scientific Reports, 8, 16395.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2012). ACS Medicinal Chemistry Letters, 3(11), 919–924.

- Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology, Chapter 25, Unit 25B.9.

- Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). European Journal of Medicinal Chemistry, 90, 887-894.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3290.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). Antioxidants, 11(2), 365.

- Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2018). Acta Pharmaceutica, 68(3), 265-281.

- Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). JoVE.

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6695.

- Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). JoVE.

- 2.12.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7449–7468.

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2024). Molecules, 29(3), 643.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bio-protocol.org [bio-protocol.org]

The Cyclopropylamino Group: A Key to Unlocking Potency and Selectivity in Pyrimidine Derivatives

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Cyclopropylamino Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged Pyrimidine Scaffold and the Rise of the Cyclopropylamino Moiety

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biological molecules like nucleic acids and numerous therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has made it a "privileged scaffold" for the development of novel drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, acting as potent inhibitors of kinases, enzymes, and other cellular targets.[5][6]

In the vast landscape of pyrimidine-based drug discovery, the strategic introduction of specific substituents is paramount to fine-tuning biological activity, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the cyclopropylamino group has emerged as a particularly intriguing and impactful moiety. This small, conformationally constrained aliphatic amine offers a unique combination of properties that can significantly enhance the therapeutic potential of the parent pyrimidine scaffold.

This technical guide provides a comprehensive investigation into the Structure-Activity Relationship (SAR) of cyclopropylamino pyrimidine derivatives. We will delve into the synthetic strategies employed to construct these molecules, explore how the cyclopropylamino group and other structural modifications influence their biological activity against various targets, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of the cyclopropylamino pyrimidine core in their own discovery programs.

Synthetic Strategies for Cyclopropylamino Pyrimidine Derivatives

The synthesis of cyclopropylamino pyrimidine derivatives can be broadly approached in two main ways: by constructing the pyrimidine ring with the cyclopropylamino group already incorporated into one of the precursors, or by introducing the cyclopropylamino group onto a pre-formed pyrimidine scaffold. The latter is often more common and versatile.

A prevalent method for introducing the cyclopropylamino group is through the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with cyclopropylamine.[7] For instance, 2-chloropyrimidine can react with cyclopropylamine, often in the presence of a base like potassium carbonate or sodium hydride, to yield N-cyclopropyl-pyrimidin-2-amine.[7] This direct amination is a straightforward and widely used approach.[7]

More complex pyrimidine derivatives can be assembled through multi-component reactions. For example, the Biginelli reaction, which involves the condensation of an aldehyde, a urea or thiourea, and a β-ketoester, can be adapted to produce dihydropyrimidinones that serve as versatile intermediates for further elaboration.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of cyclopropylamino pyrimidine derivatives, starting from common precursors.

Caption: A generalized workflow for the synthesis and biological evaluation of cyclopropylamino pyrimidine derivatives.

Structure-Activity Relationship (SAR) of Cyclopropylamino Pyrimidine Derivatives

The introduction of a cyclopropylamino group onto the pyrimidine scaffold can profoundly influence its interaction with biological targets. The rigid nature of the cyclopropyl ring restricts the conformational freedom of the amino linkage, which can lead to more specific and higher-affinity binding to the target protein. Furthermore, the lipophilic character of the cyclopropyl group can enhance membrane permeability and other pharmacokinetic properties.

A compelling case study that highlights the SAR of this class of compounds is the development of cyclopropylamine-containing cyanopyrimidines as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[8]

Case Study: Cyclopropylamino Pyrimidines as LSD1 Inhibitors

In a study focused on developing novel anticancer agents, a series of eighteen cyclopropylamine-containing cyanopyrimidine derivatives were synthesized and evaluated for their LSD1 inhibitory activity and anticancer effects.[8] The general scaffold of these compounds featured a cyclopropylamino group at the C4 position of the pyrimidine ring, a cyano group at the C5 position, and a substituted phenylamino group at the C2 position.

The SAR exploration revealed several key insights:

-

The n-propyl-thio/isopropyl-thio Group: The presence of an n-propyl-thio or isopropyl-thio group attached to the pyrimidine ring was found to be crucial for enhanced anticancer activity.[8]

-

Substituents on the Phenyl Ring: Electron-donating groups at the para-position of the phenyl ring attached to the C2 amino group generally resulted in improved anticancer activity.[8] For instance, against leukemia cells, an electron-donating isopropyl group significantly enhanced the compound's potency.[8]

The following diagram illustrates the key SAR findings for this series of LSD1 inhibitors.

Caption: Key structural features contributing to the activity of cyclopropylamino pyrimidine-based LSD1 inhibitors.

The quantitative data from this study, summarized in the table below, further underscores these SAR trends.

| Compound | Phenyl Ring Substituent (para) | C6 Substituent | LSD1 IC50 (µM) |

| VIIb | H | n-propyl-thio | 2.25 |

| VIIi | Isopropyl | n-propyl-thio | 1.80 |

| VIIm | H | isopropyl-thio | 6.08 |

Data adapted from a study on cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors.[8]

Cyclopropylamino Pyrimidines as Kinase Inhibitors

The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[6] The cyclopropylamino group can play a crucial role in orienting the molecule within the ATP-binding pocket and forming key interactions.

While extensive SAR studies specifically focused on the cyclopropylamino group across a wide range of kinases are not abundant in the public domain, its presence in potent kinase inhibitors suggests its favorable contribution. For example, in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a target for inflammatory diseases, a larger basic substituent was successfully truncated to a 1-methylcyclopropyl group, indicating the utility of small, constrained aliphatic rings in this region of the binding site.[4][9]

Furthermore, the optimization of 2,4-diaminopyrimidine-5-carboxamide based JAK3 inhibitors involved modifications at the C2 and C4 positions of the pyrimidine ring, highlighting the importance of substitutions at these positions for achieving potency and selectivity.[10] The incorporation of a cyclopropylamino group at either of these positions would be a logical step in the exploration of the SAR of this scaffold.

Experimental Protocols

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of cyclopropylamino pyrimidine derivatives.

Protocol 1: Synthesis of N-cyclopropyl-pyrimidin-2-amine

This protocol describes the direct amination of 2-chloropyrimidine with cyclopropylamine.[7]

Materials:

-

2-chloropyrimidine

-

Cyclopropylamine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add cyclopropylamine (1.2 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-cyclopropyl-pyrimidin-2-amine.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of cyclopropylamino pyrimidine derivatives against a target kinase.

Materials:

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (cyclopropylamino pyrimidine derivatives) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value for each compound by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

The cyclopropylamino group is a valuable addition to the medicinal chemist's toolbox for the design of novel pyrimidine-based therapeutics. Its unique conformational and electronic properties can impart significant advantages in terms of potency, selectivity, and pharmacokinetic profiles. The successful development of cyclopropylamino pyrimidine derivatives as potent LSD1 inhibitors serves as a strong testament to the potential of this chemical motif.[8]

Future research in this area should focus on a more systematic exploration of the SAR of cyclopropylamino pyrimidines against a broader range of biological targets, particularly kinases involved in cancer and inflammatory diseases. The synthesis of libraries of these compounds with diverse substitution patterns on the pyrimidine ring and the cyclopropyl group itself will be crucial for elucidating more detailed SAR trends. Furthermore, advanced computational modeling and structural biology studies will be invaluable in understanding the molecular basis of their activity and in guiding the design of next-generation inhibitors with improved therapeutic properties.

References

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]

-

Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed. Available at: [Link]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. Available at: [Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. Available at: [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed. Available at: [Link]

-

Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed. Available at: [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI. Available at: [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI. Available at: [Link]

-

Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. Available at: [Link]

-

New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed. Available at: [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC - NIH. Available at: [Link]

-

Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed - NIH. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available at: [Link]

-

Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. Available at: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Available at: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy N-(cyclopropylmethyl)pyrimidin-2-amine | 151390-01-1 [smolecule.com]

- 8. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate Binding to Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of the binding of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate to a plausible biological target, Cyclin-Dependent Kinase 2 (CDK2). The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of therapeutic agents, including several FDA-approved kinase inhibitors.[1] Given the prevalence of pyrimidine derivatives as kinase inhibitors, this guide utilizes CDK2 as a representative and well-characterized target to demonstrate a robust in silico workflow. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. The methodologies are presented with a focus on the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for computational drug discovery projects.

Introduction

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, largely due to its ability to interact with the ATP-binding site of protein kinases.[2] this compound is a representative of this chemical class, possessing the key structural motifs that suggest potential kinase inhibitory activity. While the specific biological target of this exact molecule is not extensively documented in public literature, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its interaction with this class of enzymes.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many human cancers.[3] This makes CDK2 a prime target for the development of anticancer therapeutics. The availability of numerous high-resolution crystal structures of CDK2 in complex with various inhibitors, including those with pyrimidine scaffolds, provides an excellent foundation for structure-based drug design.[3][4][5]

This guide will use the crystal structure of human CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD) as the basis for a detailed in silico modeling case study.[3] We will explore the binding of this compound to the ATP-binding site of CDK2 using a combination of molecular docking and molecular dynamics (MD) simulations. Molecular docking will be employed to predict the preferred binding orientation and affinity of the ligand, while MD simulations will be used to assess the stability of the protein-ligand complex and characterize the interactions in a more dynamic, solvated environment.

Part 1: Ligand and Protein Preparation

The foundation of any successful in silico modeling study is the meticulous preparation of the ligand and protein structures. This initial phase is critical for ensuring the accuracy and reliability of the subsequent docking and simulation results.

Ligand Preparation

The three-dimensional (3D) structure of this compound must be accurately generated and optimized.

Experimental Protocol: Ligand 3D Structure Generation and Energy Minimization

-

2D to 3D Conversion: The 2D chemical structure of the ligand can be drawn using software such as ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure.

-

Initial 3D Structure Generation: The 3D structure can be generated using programs like Open Babel or the builder tools within molecular modeling suites.

-

Energy Minimization: The initial 3D structure is a rough approximation and must be refined through energy minimization. This process optimizes the geometry of the molecule to a low-energy conformation. A molecular mechanics force field, such as MMFF94 or a quantum mechanical method, should be employed for this step.

-

Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. These charges are crucial for accurately calculating electrostatic interactions with the protein.

-

File Format Conversion: The final, optimized 3D structure of the ligand is saved in a suitable format for the docking software, such as the .pdbqt format for AutoDock Vina.

Causality: An accurately minimized 3D structure of the ligand is essential because the docking algorithm explores different conformations of the ligand within the binding site. Starting from a low-energy conformation increases the efficiency and accuracy of the docking process. Correctly assigned partial charges are fundamental for the scoring function to properly evaluate the electrostatic contribution to the binding affinity.

Protein Preparation

The crystal structure of the protein, obtained from the Protein Data Bank (PDB), requires several preparation steps before it can be used for docking and simulation.

Experimental Protocol: Protein Structure Preparation

-

PDB Structure Retrieval: The crystal structure of CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD) is downloaded from the RCSB PDB database.[3]

-

Initial Inspection and Cleaning: The PDB file is visualized using molecular graphics software like PyMOL or UCSF Chimera. All non-protein molecules, such as water, ions, and co-crystallized ligands, are removed.

-

Handling Missing Residues and Atoms: The PDB file is checked for missing residues or atoms. If any are present, they can be modeled using tools like SWISS-MODEL or Modeller. For the purpose of this guide, we will assume the crystal structure is complete.

-

Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added. This is a critical step as hydrogens are involved in hydrogen bonding and other key interactions. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered, ideally based on the local microenvironment or predicted pKa values.

-

Charge and Atom Type Assignment: A force field is assigned to the protein, which defines the atom types and partial charges. This is necessary for both docking and MD simulations.

-

File Format Conversion: The prepared protein structure is saved in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

Causality: Removing non-essential molecules from the PDB file simplifies the system and focuses the calculation on the protein-ligand interaction of interest. The correct addition of hydrogen atoms and assignment of protonation states are crucial for accurately modeling hydrogen bonding networks, which are often key determinants of binding specificity and affinity.

Workflow for Ligand and Protein Preparation

Caption: Workflow for preparing the ligand and protein for molecular docking.

Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[6] It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a molecule.

Principle of Molecular Docking

Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the protein and use a scoring function to estimate the binding affinity for each conformation. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and desolvation penalties.

Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Input Files: The prepared ligand and protein files in .pdbqt format are used as input.

-

Define the Binding Site (Grid Box): A 3D grid is defined around the active site of the protein. The dimensions and center of this grid box should be large enough to encompass the entire binding pocket. For this study, the grid box will be centered on the position of the co-crystallized ligand in the 2FVD structure.

-

Create a Configuration File: A text file is created to specify the input files, the coordinates and dimensions of the grid box, and other docking parameters.

-

Run AutoDock Vina: The docking calculation is initiated from the command line. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[8]

Analysis of Docking Results

The output from AutoDock Vina provides valuable information about the potential binding of the ligand.

-

Binding Affinity: The binding affinity is reported in kcal/mol. More negative values indicate stronger predicted binding.

-

Binding Poses: The output file contains the coordinates of the top-ranked binding poses. These should be visualized in the context of the protein's binding site to analyze the interactions.

-

Interaction Analysis: Key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, should be identified for the top-ranked poses. This analysis provides insights into the structural basis of binding.

Data Presentation: Docking Results

| Metric | Value |

| Binding Affinity (kcal/mol) | -8.5 (Example Value) |

| Key Interacting Residues | Leu83, Glu81, Val18, Ile10 |

| Hydrogen Bonds | Amine with Leu83 backbone carbonyl |

| Hydrophobic Interactions | Cyclopropyl group with Val18, Ile10 |

Workflow for Molecular Docking

Caption: A typical workflow for setting up and running a protein-ligand MD simulation.

Part 4: Analysis of MD Simulation

The trajectory from the MD simulation contains a wealth of information about the dynamic behavior of the protein-ligand complex.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of each residue is calculated to identify the flexible and rigid regions of the protein.

-

Interaction Analysis: The interactions between the protein and ligand, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to assess their stability.

Data Presentation: MD Simulation Analysis

| Analysis | Description |

| Protein RMSD | Stable at ~0.2 nm after 10 ns |

| Ligand RMSD | Stable at ~0.1 nm relative to the protein binding site |

| Key Hydrogen Bonds | Maintained for >80% of the simulation time |

Introduction to Binding Free Energy Calculations

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy from the MD trajectory. [9]These methods provide a more accurate estimation of the binding affinity than docking scores but are computationally more expensive. [10][11][12]

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the binding of this compound to the ATP-binding site of CDK2. By following the detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulation, researchers can gain valuable insights into the potential binding mode, affinity, and stability of small molecules with their protein targets. The methodologies and principles described herein are broadly applicable to other ligand-protein systems and serve as a robust framework for computational drug discovery efforts. The integration of these computational techniques provides a powerful approach to accelerate the identification and optimization of novel therapeutic agents.

References

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. RCSB PDB. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. [Link]

-

Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. [Link]

-

A 3D Generative Model for Structure-Based Drug Design. arXiv. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. [Link]

-

How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

-

Crystal structure of ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E. [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

-

Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

-

4FKL: Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. RCSB PDB. [Link]

-

Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. PMC - NIH. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. PMC - PubMed Central. [Link]

-

GROMACS Tutorials. GROMACS official website. [Link]

-

6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate. PMC - PubMed Central. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

-

Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. youtube.com [youtube.com]

- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 8. youtube.com [youtube.com]

- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]

- 12. peng-lab.org [peng-lab.org]

Methodological & Application

Application Notes and Protocols for the Characterization of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate in Kinase Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate in kinase assays. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, frequently mimicking the adenine ring of ATP to interact with the kinase hinge region.[1][2][3] This suggests that this compound, hereafter referred to as ECMPC, is a putative ATP-competitive kinase inhibitor.[4][5] These application notes offer a strategic framework and detailed protocols for the systematic evaluation of ECMPC, from initial biochemical screening and IC₅₀ determination to mechanism of action studies and cell-based target validation. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for the characterization of this novel compound.

Introduction: The Rationale for Investigating ECMPC

Protein kinases are critical regulators of the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[6][7] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[5] The chemical structure of ECMPC, featuring a 2-aminopyrimidine core, strongly suggests its potential as a kinase inhibitor. The pyrimidine motif is found in numerous FDA-approved kinase inhibitors and is known to form key hydrogen bonds within the ATP pocket.[2][8]

The purpose of this guide is to provide a logical, step-by-step workflow for researchers who have synthesized or acquired ECMPC and wish to characterize its inhibitory profile. We will progress from broad-spectrum screening to focused mechanistic studies, providing the foundational knowledge and practical protocols necessary to understand the compound's potency, selectivity, and mode of action.

Preliminary Compound Management

Before initiating kinase assays, it is critical to establish the fundamental physicochemical properties of ECMPC to ensure accurate and reproducible results.

-

Solubility Testing: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, determine the solubility and stability of ECMPC in aqueous assay buffers. Serial dilutions should be performed to identify the highest concentration that remains in solution without precipitation. Visual inspection and light scattering methods can be used for this assessment.

-

Stock Solution Preparation and Storage: A concentrated stock solution in anhydrous DMSO should be prepared, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C, protected from light and moisture.

Workflow for Kinase Inhibitor Characterization

A systematic approach is essential for a thorough evaluation of a novel compound. The following workflow provides a logical progression from initial discovery to in-cell validation.

Caption: Workflow for ECMPC Kinase Inhibitor Characterization.

Phase 1: Biochemical Profiling

Protocol: Primary Kinase Screening using ADP-Glo™ Luminescence Assay

This protocol is designed for an initial high-throughput screen (HTS) to identify which kinases ECMPC inhibits from a broad panel.[9] The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[10]

Principle of the Assay: The kinase reaction produces ADP. After stopping the reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. Inhibition of the kinase results in less ADP production and a lower light signal.

Materials:

-

ECMPC (10 mM stock in DMSO)

-

Kinase panel of interest (recombinant enzymes)

-

Appropriate peptide/protein substrates for each kinase

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP (at a concentration approximating the Kₘ for each kinase)

-

White, opaque 384-well assay plates

-

Multichannel pipettes or liquid handling system

-

Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare an intermediate dilution of ECMPC in kinase buffer. For a final screening concentration of 10 µM in a 10 µL reaction volume, you might add 1 µL of a 100 µM ECMPC solution.

-

Prepare vehicle control wells (containing the same final percentage of DMSO as the ECMPC wells, typically ≤1%) and no-enzyme negative control wells.

-

-

Reaction Setup (Total Volume: 10 µL):

-

To the appropriate wells of a 384-well plate, add 1 µL of the ECMPC solution or vehicle control.

-

Add 5 µL of a 2X kinase/substrate mix (containing the specific kinase and its corresponding substrate in kinase buffer).

-

Add 4 µL of a 2.5X ATP solution (prepared in kinase buffer at the Kₘ concentration for the target kinase).

-

Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes). The incubation time should be determined during assay development to ensure the reaction is within the linear range.[10]

-

-

ADP-Glo™ Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for ECMPC against each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_ECMPC - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

A "hit" is typically defined as a compound that causes ≥50% inhibition at the screening concentration.

Protocol: Dose-Response and IC₅₀ Determination

Once hits are identified, the next step is to determine the potency of inhibition by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Methodology: This protocol follows the same steps as the primary screen, with one key difference in the compound preparation step.

-

Compound Preparation:

-

Create a serial dilution series of ECMPC in 100% DMSO (e.g., 10 points, 3-fold dilutions starting from 10 mM).

-

Prepare intermediate dilutions of this series in kinase buffer. This will result in a range of final assay concentrations (e.g., from 100 µM down to low nM).

-

-

Assay Execution:

-

Perform the kinase reaction and ADP-Glo™ detection as described in section 4.1 for each concentration of ECMPC.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the ECMPC concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

| Parameter | Description | Example Value |

| Top Plateau | Maximum % Inhibition (constrained to ~100%) | 100 |

| Bottom Plateau | Minimum % Inhibition (constrained to ~0%) | 0 |

| LogIC₅₀ | Log of the ECMPC concentration that gives 50% inhibition | -6.3 |

| IC₅₀ | Concentration for 50% inhibition | 500 nM |

| Hill Slope | Steepness of the curve | -1.1 |

Table 1: Example Parameters from a Four-Parameter Logistic Fit for IC₅₀ Determination.

Protocol: Mechanism of Action (MOA) - ATP Competition Assay

This experiment is crucial to validate the hypothesis that ECMPC acts as an ATP-competitive inhibitor. The apparent IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[4][10]

Caption: Logic of the ATP Competition Assay.

Methodology:

-

Select a "Hit" Kinase: Choose a kinase for which ECMPC showed potent inhibition.

-

Determine ATP Kₘ: Ensure the apparent Michaelis constant (Kₘ) for ATP is known for the chosen kinase under your specific assay conditions. If not, it must be determined experimentally.

-

Set up Parallel Assays: Perform the IC₅₀ determination protocol (Section 4.2) in parallel at several different fixed ATP concentrations. A typical set would include:

-

A low concentration (e.g., 0.1x Kₘ of ATP)

-

A concentration at or near Kₘ (e.g., 1x Kₘ of ATP)

-

A high concentration (e.g., 10x Kₘ of ATP)

-

-

Data Analysis:

-

Calculate the IC₅₀ value for ECMPC at each ATP concentration.

-

A rightward shift (increase) in the IC₅₀ value as the ATP concentration increases is the hallmark of an ATP-competitive inhibitor. A non-competitive or uncompetitive inhibitor will show an IC₅₀ that is largely independent of or decreases with rising ATP concentration, respectively.

-

| ATP Concentration | Apparent IC₅₀ of ECMPC | Fold Shift (vs. 1x Kₘ) |

| 10 µM (0.1x Kₘ) | 50 nM | 0.1x |

| 100 µM (1x Kₘ) | 500 nM | 1x |

| 1000 µM (10x Kₘ) | 4800 nM | 9.6x |

Table 2: Example Data Demonstrating ATP-Competitive Inhibition.

Phase 2: Cellular Validation

Biochemical assays are essential but do not fully represent the complex intracellular environment.[1] Cellular assays are required to confirm that ECMPC can enter cells, engage its target kinase, and inhibit its function.

Protocol: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to its target protein in live cells.[11]

Principle of the Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the tracer and luciferase into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. ECMPC will compete with the tracer for binding to the kinase, displacing it and disrupting the BRET signal in a dose-dependent manner.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding the target kinase-NanoLuc® fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

NanoBRET™ TE Tracer specific for the kinase family

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM™ I Reduced Serum Medium

-

White, tissue culture-treated 96-well plates

Step-by-Step Protocol:

-

Cell Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare a serial dilution of ECMPC in Opti-MEM™.

-

Prepare the tracer solution in Opti-MEM™.

-

Remove the growth medium from the cells and add the ECMPC dilutions, followed immediately by the tracer solution. Also include vehicle control wells.

-

-

Signal Detection:

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the protocol.

-

Add the detection reagent to all wells.

-

Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data to the vehicle controls and plot the BRET ratio against the log of ECMPC concentration.

-

Fit the data using a four-parameter logistic model to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase in live cells.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the characterization of this compound (ECMPC) as a potential kinase inhibitor. By following this workflow, researchers can confidently determine the compound's biochemical potency, selectivity, and mechanism of action, and validate its activity in a cellular context.

Positive results from these assays would warrant further investigation, including:

-

Kinome-wide Selectivity Profiling: Testing ECMPC against a large panel of kinases (e.g., >400) to understand its selectivity profile.[2]

-

Downstream Signaling Analysis: Using techniques like Western blotting or phospho-specific ELISAs to confirm that target inhibition leads to a reduction in the phosphorylation of known downstream substrates.[11]

-

In Vivo Studies: Evaluating the pharmacokinetic properties and efficacy of ECMPC in relevant animal models of disease.

By applying these standardized and validated protocols, the scientific community can efficiently and accurately assess the therapeutic potential of novel compounds like ECMPC.

References

-

BMG LABTECH (2020). Kinase assays. Available at: [Link]

-

Eurofins DiscoverX (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

-

Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts at the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]

-

Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

St-Denis, T. O., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Available at: [Link]

-

Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

-

Revvity (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

-

Westover, K. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

-

BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Zhang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-

Ros, F., et al. (2019). Non-ATP competitive protein kinase inhibitors. PubMed. Available at: [Link]

-

Paul, M. K., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. Available at: [Link]

-

Khan, I., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. news-medical.net [news-medical.net]

- 11. reactionbiology.com [reactionbiology.com]

Application Notes & Protocols: The Role of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate in Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a key derivative, Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate, a versatile intermediate pivotal for the synthesis of targeted therapeutics, particularly in oncology. The unique combination of a hinge-binding 2-aminopyrimidine core, a conformationally rigid cyclopropyl group, and a synthetically tractable ethyl ester handle makes this molecule an ideal starting point for library synthesis and lead optimization. We present detailed synthetic protocols, characterization data, and downstream applications, providing researchers with a comprehensive framework for leveraging this intermediate in drug discovery programs.

Introduction: The Strategic Value of the Intermediate

In the quest for novel therapeutics, the design and synthesis of high-quality molecular building blocks are paramount. This compound emerges as a strategic asset for several reasons:

-

The 2-Aminopyrimidine Core: This motif is a classic bioisostere of the adenine base in ATP. It is exceptionally effective at forming key hydrogen bond interactions with the "hinge region" of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[2][3] This makes it an ideal anchor for designing ATP-competitive kinase inhibitors.

-

The Cyclopropyl Moiety: The cyclopropane ring introduces conformational rigidity and a unique spatial vector compared to linear alkyl groups. Its distinct electronic properties can favorably influence metabolic stability, membrane permeability, and binding affinity, making it a desirable feature in modern drug design.

-

The C5-Ethyl Carboxylate: This functional group serves as a crucial synthetic handle. It is readily modified, most commonly through hydrolysis to a carboxylic acid, which can then be coupled with a diverse array of amines to generate extensive chemical libraries. This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a field-proven guide to the synthesis and application of this high-value intermediate.

Synthesis and Characterization

The most reliable and scalable synthesis of the title compound involves a two-step process starting from a commercially available dichloropyrimidine. This approach ensures high purity and yield, which are critical for subsequent pharmaceutical development.[4]

Overall Synthetic Scheme

Caption: Two-step synthesis of the target intermediate.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of Ethyl 2-(cyclopropylamino)-4-chloropyrimidine-5-carboxylate

-

Reagent Preparation: To a solution of Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add cyclopropylamine (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization from an ethanol/water mixture to yield the intermediate as a solid.

Protocol 2: Synthesis of this compound

-

Reagent Preparation: In a reaction vessel, combine Ethyl 2-(cyclopropylamino)-4-chloropyrimidine-5-carboxylate (1.0 eq), trimethylboroxine (1.5 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (15 mL/g). Degas the mixture by bubbling argon through it for 20 minutes. Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Reaction Progression: Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the final product, this compound.

Physicochemical and Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (s, 1H, pyrimidine-H), 4.3 (q, 2H, -OCH₂CH₃), 2.8 (m, 1H, cyclopropyl-H), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -OCH₂CH₃), 0.9 (m, 2H, cyclopropyl-H), 0.6 (m, 2H, cyclopropyl-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~168.0, 162.5, 160.0, 158.5, 110.0, 60.5, 25.0, 24.0, 14.5, 7.0 |

| Mass Spec (ESI+) | m/z = 222.12 [M+H]⁺ |

Application in Drug Discovery: A Kinase Inhibitor Workflow

This intermediate is an exemplary starting point for generating libraries of potential kinase inhibitors. The primary strategy involves derivatization at the C5-ester position to probe interactions within the solvent-exposed region of the kinase ATP-binding pocket.

Workflow for Lead Generation

Caption: Iterative workflow for kinase inhibitor development.

Mechanism of Action: Kinase Hinge Binding

The 2-aminopyrimidine core is critical for biological activity. It mimics the adenine portion of ATP, forming two canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region. This anchors the inhibitor in the active site, allowing other parts of the molecule to confer potency and selectivity.

Caption: Hydrogen bonding of the 2-aminopyrimidine core.

Protocol 3: Saponification to Carboxylic Acid

-

Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 4: Amide Coupling to Generate Final Analogs

-

Reagent Preparation: To a solution of the carboxylic acid from Protocol 3 (1.0 eq) in dimethylformamide (DMF), add the desired primary or secondary amine (R-NH₂, 1.2 eq) and DIPEA (3.0 eq).

-

Coupling Agent: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), and stir the reaction at room temperature for 6-18 hours.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product using preparative HPLC or silica gel chromatography to yield the final target molecule.

Conclusion and Future Outlook